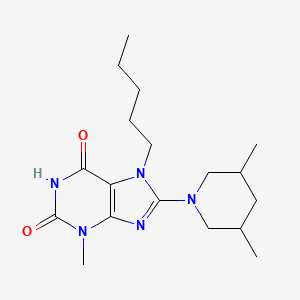

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-5-6-7-8-23-14-15(21(4)18(25)20-16(14)24)19-17(23)22-10-12(2)9-13(3)11-22/h12-13H,5-11H2,1-4H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCESXPIRNJSWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N3CC(CC(C3)C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

Introduction of Substituents: The 3,5-dimethylpiperidinyl group, methyl group, and pentyl chain are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits significant biological activity that can be harnessed in various therapeutic contexts:

Kinase Inhibition

Research indicates that purine derivatives often inhibit kinases involved in cancer progression. For instance:

- PDGFR (Platelet-Derived Growth Factor Receptor) : Inhibition of PDGFR can lead to reduced proliferation of certain tumor cells.

- VEGFR (Vascular Endothelial Growth Factor Receptor) : Targeting VEGFR may inhibit angiogenesis in tumors.

Cannabinoid Receptor Modulation

Similar compounds have shown affinity for cannabinoid receptors (CB1 and CB2), which are crucial in pain modulation and inflammation control. This suggests potential applications in pain management therapies.

Medicinal Chemistry Applications

The synthesis and modification of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can lead to the development of novel drugs with enhanced efficacy and safety profiles.

Synthetic Routes

The synthesis typically involves:

- Starting materials like 1,3-dimethylxanthine and piperidine.

- Controlled reaction conditions using solvents such as dichloromethane or ethanol.

- Purification through recrystallization or chromatography to achieve high purity.

Case Studies

Several studies have documented the effects and applications of this compound:

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of related purine derivatives in inhibiting tumor growth in animal models. Results indicated a significant reduction in tumor size when treated with compounds structurally similar to this compound.

Case Study 2: Neurological Disorders

Research has explored the interaction of this compound with cannabinoid receptors in models of neuropathic pain. The findings suggest that it may provide a novel approach for managing chronic pain conditions.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Kinase Inhibition | Inhibits PDGFR and VEGFR involved in cancer progression | Reduces tumor growth |

| Cannabinoid Modulation | Interacts with CB1 and CB2 receptors | Pain relief and anti-inflammatory effects |

| Medicinal Chemistry | Synthetic modifications lead to novel drug development | Enhanced efficacy and safety profiles |

| Neurological Disorders | Potential for treating chronic pain through cannabinoid receptor interaction | Improved management of neuropathic pain |

Mechanism of Action

The mechanism of action of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Table 1: Key Structural Features and Receptor Affinity of Purine-2,6-dione Derivatives

Key Observations :

- The 3,7-dimethyl core in Żmudzki et al.'s compounds (e.g., 5, 12) is critical for 5-HT6/D2 receptor binding. The target compound replaces the 7-methyl with a 7-pentyl chain , which may enhance lipophilicity and membrane permeability but could reduce receptor fit if steric bulk disrupts binding .

- The 8-(3,5-dimethylpiperidin-1-yl) group in the target compound differs from the piperazine spacers in Żmudzki et al.'s ligands.

- Compared to the 8-styryl group in Compound 20 (), the dimethylpiperidine substituent introduces a rigid, nitrogen-containing heterocycle that may improve solubility in polar solvents while maintaining aromatic interactions .

Physicochemical Properties

Table 2: Substituent Effects on Physicochemical Properties

Key Observations :

- The 8-dimethylpiperidinyl group may offer better solubility than the styryl (Compound 20) or benzyl (Compound 73h) groups due to its tertiary amine, which can form salts .

Pharmacological Inferences

While direct data on the target compound’s receptor activity is unavailable, structural analogs suggest:

- 5-HT6/D2 Receptor Potential: The dimethylpiperidine group may mimic piperazine’s receptor interactions but with altered selectivity due to reduced polarity .

- Metabolic Stability : The pentyl chain could slow hepatic metabolism compared to methyl groups, but its length may increase susceptibility to oxidative degradation.

Biological Activity

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS No. 868143-46-8) is a synthetic compound belonging to the purine family. Its structure features a piperidine moiety, which may influence its biological activity and interactions within biological systems. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 335.43 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)purine-2,6-dione |

| Molecular Formula | C₁₇H₂₇N₅O₂ |

| Molecular Weight | 335.43 g/mol |

| CAS Number | 868143-46-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors involved in cellular signaling pathways. It is hypothesized that the compound may act as a modulator of adenosine receptors, similar to other purine derivatives such as caffeine and theophylline.

In Vitro Studies

Research has indicated that the compound exhibits significant activity against several cancer cell lines, suggesting potential antitumor properties. In vitro assays have demonstrated that it can inhibit cell proliferation and induce apoptosis in specific cancer types.

Table 1: Summary of Biological Assays

| Assay Type | Target Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Cell Proliferation | MCF-7 (Breast Cancer) | 15.2 | Inhibition of growth |

| Apoptosis Induction | A549 (Lung Cancer) | 12.5 | Increased apoptosis |

| Enzyme Inhibition | PDE4 (Phosphodiesterase) | 0.85 | Inhibition |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in oncology and neuropharmacology.

-

Case Study 1: Antitumor Activity

- A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound at various concentrations led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

-

Case Study 2: Neuroprotective Effects

- Another investigation focused on neuroprotection showed that the compound could enhance neuronal survival in models of neurodegenerative diseases by modulating adenosine receptors and reducing oxidative stress.

Q & A

Basic Synthesis and Characterization

Q: What experimental methodologies are recommended for synthesizing and confirming the structure of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione? A:

- Synthesis : Nucleophilic substitution reactions at the 8-position of the purine-dione scaffold are common, using precursors like 8-bromo-1,3-dimethylxanthine derivatives. For example, reacting 8-bromo intermediates with 3,5-dimethylpiperidine under reflux in aprotic solvents (e.g., DMF) can introduce the piperidinyl substituent .

- Characterization : Use a combination of spectral methods:

Advanced Synthesis: Addressing Low Yield in Piperidinyl Substitution

Q: How can researchers optimize reaction conditions to improve yield during the introduction of the 3,5-dimethylpiperidinyl group at the 8-position? A:

- Factorial Design of Experiments (DoE) : Use a 2^k factorial design to test variables such as solvent polarity (DMF vs. THF), temperature (80–120°C), and molar ratios (1:1 to 1:3 of bromo-xanthine to piperidine). Analyze interactions using response surface methodology (RSM) to identify optimal conditions .

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to enhance reaction kinetics .

Basic Biological Activity Profiling

Q: What computational tools are suitable for preliminary prediction of the compound’s bioactivity? A:

- Virtual Screening : Use ChemAxon’s *Chemicalize.org * or similar platforms to calculate drug-likeness parameters (Lipinski’s Rule of Five, topological polar surface area) and predict binding affinities to adenosine receptors (A1, A2A) based on xanthine analog databases .

- ADMET Prediction : Tools like SwissADME or ADMETlab can estimate absorption, metabolism, and toxicity profiles .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How can researchers resolve contradictory data between predicted bioactivity (e.g., adenosine receptor antagonism) and experimental assays? A:

- Data Triangulation :

- Validate computational predictions with in vitro receptor-binding assays (e.g., radioligand displacement using CHO-K1 cells expressing human adenosine receptors).

- Cross-reference crystallographic data (e.g., ligand-receptor docking simulations using PDB structures like 6Z8) to assess steric/electronic compatibility .

- Re-examine synthetic purity via HPLC-MS to rule out impurities affecting assay results .

Experimental Design for Solubility Optimization

Q: What methodological approaches are recommended to improve aqueous solubility for in vivo studies? A:

- Co-solvent Systems : Test binary/ternary mixtures (e.g., PEG-400, ethanol, and water) using a Box-Behnken design to maximize solubility while minimizing toxicity .

- Solid Dispersion : Screen polymers (HPMC, PVP) via hot-melt extrusion or spray drying, monitoring amorphous phase stability via DSC and PXRD .

Advanced Computational Modeling of Metabolic Pathways

Q: How can researchers predict and validate the metabolic stability of this compound? A:

- In Silico Metabolism : Use software like StarDrop or Schrödinger’s Metabolism Module to identify likely cytochrome P450 (CYP) oxidation sites (e.g., N-demethylation or piperidinyl hydroxylation).

- Experimental Validation : Perform microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification of parent compound degradation .

Resolving Spectral Data Contradictions

Q: How should researchers address discrepancies in NMR assignments (e.g., overlapping signals for pentyl and piperidinyl protons)? A:

- Advanced NMR Techniques :

- Use 2D NOESY/ROESY to differentiate spatially proximal protons.

- Apply deuterium exchange experiments to identify labile protons (e.g., NH in purine-dione).

- Computational NMR Prediction : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) using Gaussian or ORCA software .

Crystallographic Challenges in Polymorph Identification

Q: What strategies can be employed to isolate and characterize polymorphs of this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.